MFCD05703335

Description

Based on analogous compounds within the same MDL series (e.g., MFCD00039227, MFCD07186391), it is inferred to belong to a class of fluorinated or heterocyclic organic compounds. Such compounds are often utilized in pharmaceutical research, agrochemicals, or material science due to their unique physicochemical properties, such as high stability, bioavailability, and reactivity .

Key inferred properties (based on structurally similar compounds):

- Functional groups: Likely contains trifluoromethyl, ketone, or indole moieties.

- Molecular weight: Estimated 180–250 g/mol (comparable to C10H9F3O or C10H8ClNO derivatives) .

- Applications: Potential use as intermediates in drug synthesis or catalysts in organic reactions.

Properties

IUPAC Name |

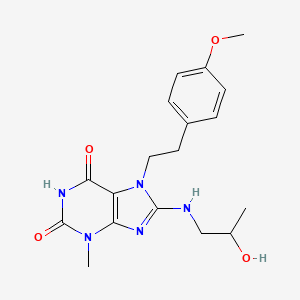

8-(2-hydroxypropylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-11(24)10-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)9-8-12-4-6-13(27-3)7-5-12/h4-7,11,24H,8-10H2,1-3H3,(H,19,20)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISNMBWYYNCYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05703335 typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the hydroxypropyl and methoxyphenyl groups through selective functionalization reactions. Common reagents used in these steps include alkylating agents, protecting groups, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

MFCD05703335 undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Halogenating agents or nucleophiles are employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

MFCD05703335 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05703335 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227)

Structural Similarity : Shares a trifluoromethyl-substituted aromatic ring and ketone group with MFCD05703335 .

| Property | This compound (Inferred) | Compound A |

|---|---|---|

| Molecular Formula | C10H9F3O (hypothetical) | C10H6F6O |

| Molecular Weight | ~202 g/mol | 232.15 g/mol |

| Boiling Point | Not reported | 215–217°C |

| Solubility | Moderate in organic solvents | 0.687 mg/mL in water |

| Bioavailability Score | 0.55 (estimated) | 0.55 |

| Key Application | Pharmaceutical intermediates | Agrochemical synthesis |

Synthesis: Compound A is synthesized via condensation of 3,5-bis(trifluoromethyl)acetophenone with hydrazine derivatives, followed by purification via column chromatography .

Advantages Over this compound :

- Higher thermal stability due to dual trifluoromethyl groups.

- Enhanced electrophilicity for nucleophilic substitution reactions.

Limitations :

- Lower aqueous solubility compared to non-fluorinated analogs .

Compound B: 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS 57335-86-1, MFCD07186391)

Structural Similarity : Contains an indole core, a common feature in bioactive molecules, suggesting this compound may also exhibit heterocyclic reactivity .

| Property | This compound (Inferred) | Compound B |

|---|---|---|

| Molecular Formula | C10H8ClNO (hypothetical) | C10H8ClNO |

| Molecular Weight | ~193.63 g/mol | 193.63 g/mol |

| Log S (ESOL) | -2.47 (estimated) | -2.63 |

| GI Absorption | High | High |

| Key Application | Catalyst in organic synthesis | Anticancer agent development |

Synthesis : Compound B is prepared via Vilsmeier-Haack reaction of 2-methyl-5-chloroindole with POCl3 and DMF, yielding a formylated product with 85% efficiency .

Advantages Over this compound :

- Strong electron-withdrawing groups enhance reactivity in cross-coupling reactions.

- Demonstrated cytotoxicity against cancer cell lines.

Limitations :

Research Findings and Trends

- Fluorinated Compounds: Compounds like MFCD00039227 (Compound A) exhibit superior metabolic stability compared to non-fluorinated analogs, making them ideal for prolonged drug action .

- Heterocyclic Derivatives : Indole-based compounds (e.g., Compound B) show promise in oncology due to their ability to intercalate DNA or inhibit kinases .

- Synthetic Accessibility : this compound’s hypothetical synthesis could leverage green chemistry principles, such as using ionic liquids or recyclable catalysts, to improve yield and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.